

R-(-)-Columbianetin CAS number and chemical identifiers

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Compound of Interest

Compound Name: *R-(-)-Columbianetin*

Cat. No.: *B1207510*

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An in-depth technical guide to **R-(-)-Columbianetin**, this document provides essential chemical identifiers, physicochemical properties, and detailed experimental protocols for researchers, scientists, and professionals in drug development. The information is presented through structured tables for clarity and supplemented with Graphviz diagrams to illustrate key biological pathways and experimental workflows.

Chemical Identifiers and Physicochemical Properties

R-(-)-Columbianetin, a naturally occurring furanocoumarin, is the (R)-enantiomer of columbianetin. It has been the subject of research for its potential pharmacological activities.

Table 1: Chemical Identifiers for R-(-)-Columbianetin

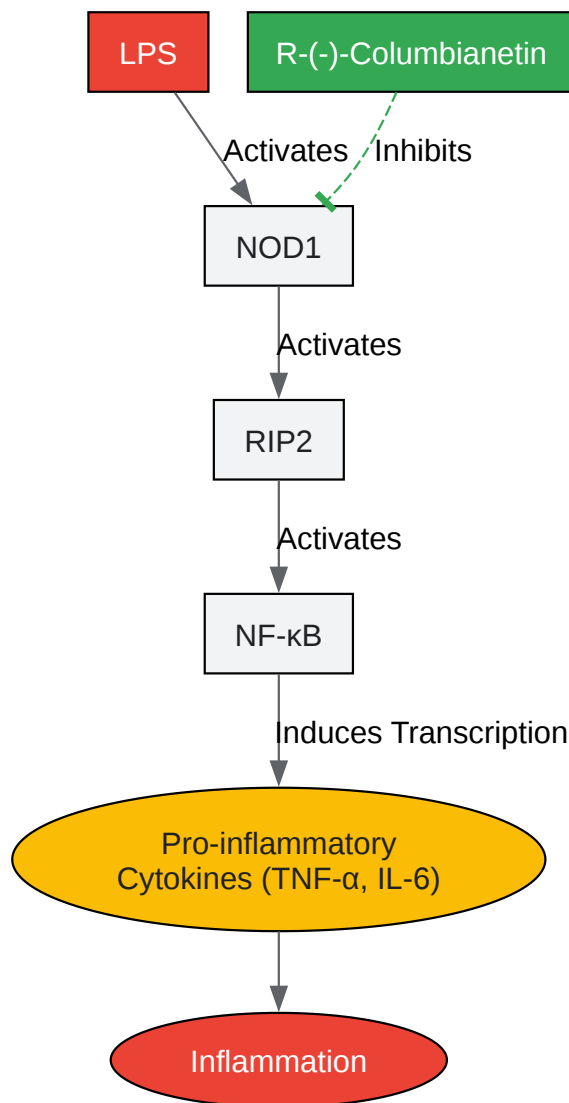
Identifier Type	Value	Citation
CAS Number	52842-47-4	[1] [2]
IUPAC Name	(8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one	[2]
Molecular Formula	C ₁₄ H ₁₄ O ₄	[2]
PubChem CID	442104	[1]
ChEBI ID	CHEBI:3828	[2]
KEGG ID	C09210	[1] [2]
InChI	InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1	[2]
InChIKey	YRAQEMCYCSSHJG-LLVKDONJSA-N	[2]
Canonical SMILES	CC(C)(O)[C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3	[2]
Synonyms	(-)-Columbianetin, (8R)-Columbianetin	[1] [2]

Table 2: Physicochemical Properties of Columbianetin

Property	Value	Citation
Molar Mass	246.26 g/mol	[3][4]
Melting Point	143-145 °C	[4]
Boiling Point	443.0±45.0 °C (Predicted)	[4]
Density	1.334±0.06 g/cm ³ (Predicted)	[4]
Solubility	Soluble in DMSO	[4]
Appearance	White powder	[4]
pKa	14.34±0.29 (Predicted)	[4]

Biological Activity and Signaling Pathways

Columbianetin has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit the NOD1/NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[5]

Inhibitory Action of Columbianetin on the NOD1/NF- κ B Signaling Pathway[Click to download full resolution via product page](#)

Caption: Columbianetin inhibits the LPS-stimulated NOD1/RIP2/NF- κ B pathway.

Experimental Protocols

Anti-Inflammatory Activity Assessment in PBMCs

This protocol outlines the methodology used to evaluate the anti-inflammatory effects of columbianetin on human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[5]

Objective: To determine the inhibitory effect of columbianetin on the production of pro-inflammatory cytokines.

Methodology:

- Isolation of PBMCs: Isolate PBMCs from the whole blood of healthy donors using density gradient centrifugation.
- Cell Culture and Treatment:
 - Culture the isolated PBMCs in an appropriate medium.
 - Pre-treat the cells with varying concentrations of Columbianetin for a specified duration.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without columbianetin treatment should be included.
- Cytokine Measurement:
 - After the incubation period, collect the cell culture supernatants.
 - Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Western Blot Analysis:
 - Lyse the cells to extract total protein.
 - Determine protein concentration using a suitable assay (e.g., BCA assay).
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

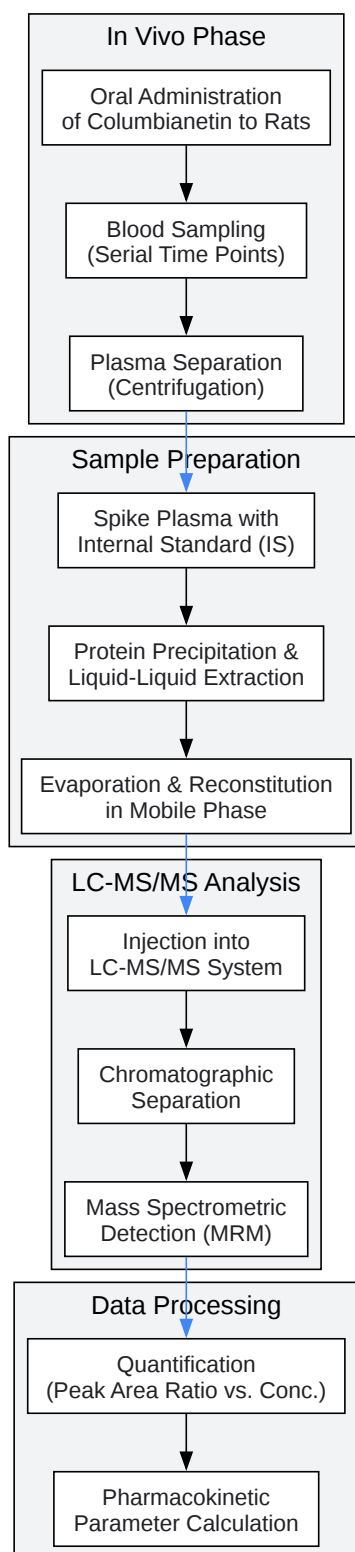
- Probe the membrane with primary antibodies against target proteins in the NOD1/NF- κ B pathway (e.g., NOD1, RIP2, p-NF- κ B).
 - Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
 - Data Analysis:
 - Express cytokine concentration data as mean \pm standard deviation.
 - Analyze the statistical significance of differences between groups using appropriate tests like ANOVA or a Mann-Whitney U test. A p-value < 0.05 is typically considered significant.
- [5]

Pharmacokinetic Analysis in Rats via LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of columbianetin in rat plasma, essential for pharmacokinetic studies.[6]

Objective: To quantify the concentration of columbianetin in rat plasma over time after oral administration.

Workflow for Pharmacokinetic Analysis of Columbianetin

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Caption: A typical workflow for the pharmacokinetic study of Columbianetin in rats.

Methodology:

- Animal Study:
 - Administer a defined dose of columbianetin (e.g., 25 mg/kg) orally to rats.[6]
 - Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
 - Centrifuge the blood samples to separate the plasma, which is then stored at -80 °C until analysis.
- Sample Preparation:
 - Thaw plasma samples.
 - To a specific volume of plasma (e.g., 50 µL), add an internal standard (IS).
 - Perform protein precipitation followed by liquid-liquid extraction to isolate the analyte from plasma matrix components.
 - Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
- LC-MS/MS Conditions:
 - Chromatography: Use a C18 column for separation with a suitable mobile phase gradient.
 - Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
 - Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both columbianetin and the IS.
- Method Validation and Data Analysis:
 - Validate the method for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The lower limit of quantification (LLOQ) for columbianetin has been reported as 0.1 ng/mL.[6]

- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.
- Calculate the pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC) using appropriate software.

Table 3: Pharmacokinetic Parameters of Columbianetin in Rats

Parameter	Unit	Value (Mean ± SD)
C _{max} (Maximum plasma concentration)	ng/mL	Data not available in provided abstracts
T _{max} (Time to reach C _{max})	h	Data not available in provided abstracts
AUC _{0-t} (Area under the curve)	ng·h/mL	Data not available in provided abstracts
t _{1/2} (Half-life)	h	Data not available in provided abstracts

Note: Specific values for pharmacokinetic parameters require access to the full text of the cited literature and are presented here as a template for data presentation.

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